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molecular formula C6H13Cl3Si B020064 Trichloro(3,3-dimethylbutyl)silane CAS No. 105732-02-3

Trichloro(3,3-dimethylbutyl)silane

Cat. No. B020064
M. Wt: 219.6 g/mol
InChI Key: SJADGKAUTXKTQE-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 8.4 g (0.1 mol) of 3,3-dimethyl-1-butene, and 13.6 g (0.1 mol) of Cl3SiH. Pt Catalyst solution was added (0.05 ml) at 24° C., causing a rapid exothermic reaction to 57° C. in 4 min. Vacuum distillation yielded 1.82 g (8.3%) of Cl3SiCH2CH2CMe3 and 11.95 g (59.8%) of Et3SiCH2CH2CMe3. This example shows that Cl3SiH is an effective promoter at the equimolar level for the reaction between Et3SiH and 3,3-dimethyl-1-butene.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Yield
8.3%
Yield
59.8%

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3].[CH3:8][C:9]([CH3:13])([CH3:12])[CH:10]=[CH2:11].[SiH:14]([Cl:17])([Cl:16])[Cl:15]>>[Si:14]([CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])([Cl:17])([Cl:16])[Cl:15].[Si:1]([CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
CC(C=C)(C)C
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pt Catalyst solution was added (0.05 ml) at 24° C.
CUSTOM
Type
CUSTOM
Details
a rapid exothermic reaction to 57° C. in 4 min
Duration
4 min
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 8.3%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.95 g
YIELD: PERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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